1-(1,1-Dioxido-3-thietanyl)piperidine
Description
1-(1,1-Dioxido-3-thietanyl)piperidine (CAS RN: 500578-00-7) is a piperidine derivative characterized by a thietane ring bearing a sulfone group (1,1-dioxido substitution). Its molecular formula is C₈H₁₅NO₂S, with an average mass of 189.273 g/mol and a monoisotopic mass of 189.082350 g/mol . The compound’s ChemSpider ID is 248522, and its structure features a six-membered piperidine ring fused to a three-membered thietane ring system oxidized to a sulfone. This sulfone group enhances polarity and may influence solubility and reactivity compared to non-oxidized thietane analogs.
Properties
CAS No. |
500578-00-7 |
|---|---|
Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-piperidin-1-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-8(7-12)9-4-2-1-3-5-9/h8H,1-7H2 |
InChI Key |
UKMNEKXCSBOBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CS(=O)(=O)C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
1-(1,1-Dioxido-3-thietanyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfone group in the thietane ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group, potentially forming a thietane derivative without the sulfone.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity : Recent studies have highlighted the compound's potential as an antifungal agent. For instance, derivatives of piperidine, including those with triazole moieties, have been synthesized and tested against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The results indicated that certain derivatives exhibited significant antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL . This suggests that modifications of the piperidine structure can enhance its biological efficacy.
Pharmacological Research : The piperidine ring is a crucial scaffold in numerous pharmaceuticals. Its derivatives are commonly found in drugs used for treating a variety of conditions such as diabetes, ADHD, and schizophrenia . The incorporation of the 1-(1,1-Dioxido-3-thietanyl) group may provide additional therapeutic benefits or reduce side effects compared to existing medications.
Materials Science
Polymer Chemistry : The unique properties of 1-(1,1-Dioxido-3-thietanyl)piperidine make it a candidate for developing novel polymeric materials. Its ability to form stable complexes with metal ions could lead to applications in catalysis or as a stabilizing agent in polymer formulations .
Nanomaterials : The compound can potentially serve as a precursor for synthesizing nanomaterials with specific functionalities. Its chemical structure allows for easy modification, enabling the design of materials with tailored properties for applications in electronics or photonics.
Agricultural Research
Pesticide Development : Given the structural similarities between this compound and known agrochemicals, there is potential for developing new pesticides that target specific pests while minimizing environmental impact. Research into its efficacy as an insecticide or herbicide could yield valuable insights into sustainable agricultural practices.
Case Study 1: Antifungal Efficacy Against Candida auris
A study synthesized several piperidine-based derivatives and assessed their antifungal properties against clinical isolates of Candida auris. The findings demonstrated that certain derivatives not only inhibited fungal growth but also induced apoptosis in fungal cells, suggesting a dual mechanism of action .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing novel piperidine derivatives incorporating various functional groups to enhance biological activity. The study utilized click chemistry methods to create compounds with improved solubility and bioavailability, indicating the versatility of the piperidine scaffold in drug design .
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-3-thietanyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfone group in the thietane ring can form strong interactions with specific amino acid residues in enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperidine Derivatives
Piperidine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:
Structural Analogues
1-[3-Cyclohexen-1-ylcarbonyl]-2-methylpiperidine (AI3-37220)
- Molecular Formula: C₁₃H₂₁NO
- Average Mass : 207.31 g/mol
- Key Features : A cyclohexenylcarbonyl group and methyl substitution on the piperidine ring.
- Application : Used as an insect repellent, showing efficacy against Aedes mosquitoes .
TCP (1-[1-(2-Thienyl)cyclohexyl]piperidine)
- Molecular Formula : C₁₅H₂₁NS
- Average Mass : 247.40 g/mol
- Key Features : A thienyl-substituted cyclohexyl group attached to piperidine.
- Activity : A phencyclidine (PCP) analog with potent central nervous system (CNS) effects, including hallucinations and dissociation .
1-(4-Chlorophenyl)piperidine-2,6-dione
- Molecular Formula: C₁₁H₁₀ClNO₂
- Average Mass : 239.66 g/mol
- Key Features : Chlorophenyl and dione (cyclic ketone) groups.
- Activity : Precursor for antimicrobial agents, demonstrating symmetrical structural stability .
1-(Oxiran-2-ylmethyl)piperidine
Physicochemical Properties
| Compound | Molecular Weight | Polar Groups | LogP (Predicted) | Solubility |
|---|---|---|---|---|
| 1-(1,1-Dioxido-3-thietanyl)piperidine | 189.27 | Sulfone | Moderate (~0.5) | High in polar solvents |
| AI3-37220 | 207.31 | Carbonyl | High (~3.2) | Low |
| TCP | 247.40 | Thienyl, Cyclohexyl | High (~4.0) | Lipid-soluble |
| 1-(Oxiran-2-ylmethyl)piperidine | 141.21 | Epoxide | Moderate (~1.8) | Moderate |
- Bulky substituents (e.g., cyclohexyl in TCP) correlate with lipophilicity and CNS penetration .
Preparation Methods
Thiol-Ene Click Chemistry
A hypothetical route employs thiol-ene coupling between a piperidine-containing thiol (e.g., 3-mercaptopiperidine) and a diene sulfone, followed by oxidation (Scheme 1).
Key Steps :
-
Thiol-Ene Reaction :
-
Substrates: 3-Mercaptopiperidine + 1,3-diene sulfone.
-
Catalyst: UV light or radical initiators (e.g., AIBN).
-
Solvent: Dichloromethane or THF.
-
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the sulfide to sulfone.
Advantages :
-
Stereoselective formation of the thietane ring.
-
Compatibility with diverse diene sulfones.
Limitations :
-
Low availability of 3-mercaptopiperidine.
-
Multi-step synthesis increases complexity.
Reductive Amination with Thietanyl Sulfone Aldehydes
Reductive amination represents a viable pathway if 1,1-dioxothietane-3-carbaldehyde is accessible. This method couples the aldehyde with piperidine under reducing conditions (Scheme 2).
Procedure :
-
Imine Formation : Piperidine and 1,1-dioxothietane-3-carbaldehyde react in methanol at 25°C for 12 hours.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine.
-
Purification : Acid-base extraction or column chromatography.
Yield : Model reductive aminations of similar aldehydes report 70–85% yields.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and practicality:
| Method | Yield | Scalability | Complexity | Key Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | >90%* | High | Moderate | , |
| Thiol-Ene Cyclization | 50–60%* | Low | High | Hypothetical |
| Reductive Amination | 70–85%* | Moderate | Moderate |
*Hypothetical yields extrapolated from analogous reactions.
Mechanistic Considerations and Side Reactions
Competing Elimination in Nucleophilic Substitution
In Method 1, the base (piperidine) may deprotonate β-hydrogens, leading to elimination and forming thiete sulfone (Figure 2). This side reaction is suppressed by:
Oxidation State Control
The sulfone group must remain stable during synthesis. Over-oxidation (e.g., to sulfonic acids) is mitigated by employing mild oxidizing agents like hydrogen peroxide in acetic acid.
Industrial Applications and Patent Landscape
While no direct patents for this compound exist, analogous piperidine sulfones are protected in:
Q & A
Q. What are the standard synthetic routes for 1-(1,1-Dioxido-3-thietanyl)piperidine, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting from piperidine derivatives and sulfur-containing precursors. Key steps include:
- Sulfone formation : Oxidation of thietane intermediates using hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido group .
- Ring substitution : Nucleophilic substitution reactions to attach the thietanyl group to the piperidine ring, often requiring anhydrous conditions and catalysts like cesium carbonate .
- Purification : Column chromatography or recrystallization to isolate the final product, verified via TLC and HPLC .
Table 1 : Common reagents and conditions
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological characterization involves:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm piperidine ring geometry and sulfone group placement. IR spectroscopy identifies S=O stretching (~1150–1300 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target receptor binding?
Advanced strategies include:
- Docking studies : Using software like AutoDock Vina to predict interactions with receptors (e.g., GPCRs). The sulfone group’s electronegativity enhances hydrogen bonding with active sites .
- Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation models) .
- QSAR models : Correlating substituent effects (e.g., electron-withdrawing groups on the thietanyl ring) with bioactivity data .
Key Consideration : Validate computational predictions with in vitro assays (e.g., radioligand binding) to address discrepancies between modeled and observed affinities .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
- Comparative SAR studies : Synthesize analogs (e.g., replacing the sulfone with a carbonyl group) to isolate structural contributors to activity .
Table 2 : Factors influencing bioactivity discrepancies
| Factor | Impact | Resolution |
|---|---|---|
| Assay pH | Alters ionization state | Use physiologically relevant buffers |
| Impurity levels | False positives/negatives | Rigorous purity checks (≥95% by HPLC) |
Q. What strategies are employed to analyze the compound’s reactivity under varying oxidative or reductive conditions?
Mechanistic studies involve:
- Kinetic profiling : Monitor degradation pathways via LC-MS under stress conditions (e.g., H₂O₂ for oxidation, NaBH₄ for reduction) .
- Radical trapping : Use TEMPO to identify free radical intermediates during oxidation .
- Stability studies : Accelerated aging tests (40°C/75% RH) to predict shelf-life in pharmacological formulations .
Note : The sulfone group confers stability against nucleophilic attack but may render the compound susceptible to strong reducing agents .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
